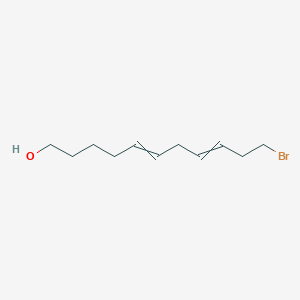
5,15-Dimethylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Dimethylpentatriacontane is a hydrocarbon compound with the molecular formula C37H76. It is a long-chain alkane with two methyl groups attached at the 5th and 15th positions of the pentatriacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller hydrocarbon units. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Produces alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Forms halogenated alkanes.
Applications De Recherche Scientifique
5,15-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in waxes and coatings.
Mécanisme D'action
The mechanism of action of 5,15-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the structural integrity of cell membranes and cuticular layers in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane without methyl substitutions.
3,7-Dimethylpentatriacontane (C37H76): Another dimethyl-substituted pentatriacontane with methyl groups at different positions.
Heptatriacontane (C37H76): A straight-chain alkane with the same molecular formula but no methyl substitutions.
Uniqueness
5,15-Dimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties, such as melting point and solubility. This structural variation can also affect its interactions in biological systems and its utility in industrial applications.
Propriétés
Numéro CAS |
139445-30-0 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
5,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-30-34-37(4)35-31-28-25-22-24-27-29-33-36(3)32-8-6-2/h36-37H,5-35H2,1-4H3 |
Clé InChI |
VCUXISXYHWDDPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


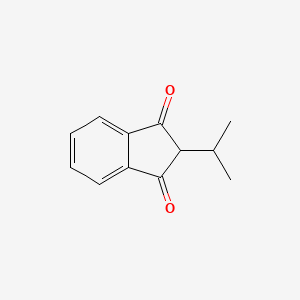
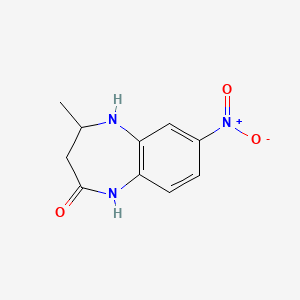
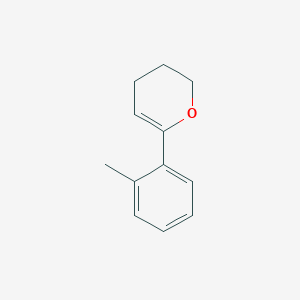
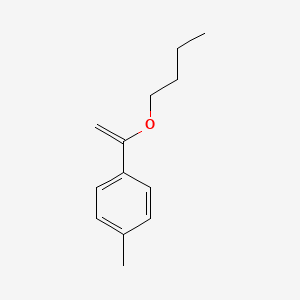
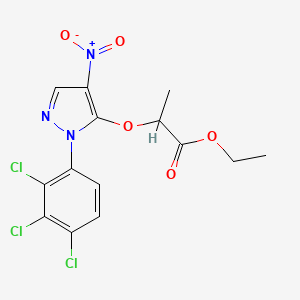

![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
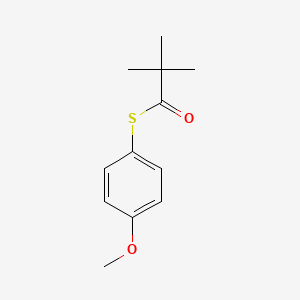
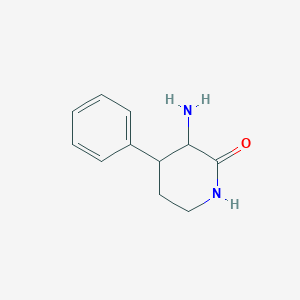
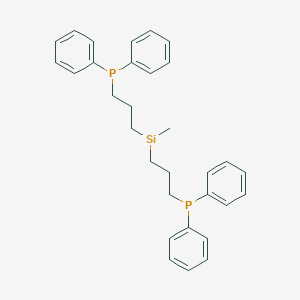
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

